
tert-Butyl (3S)-3-(Ethylamino)pyrrolidin-1-carboxylat
Übersicht
Beschreibung
Tert-butyl (3S)-3-(ethylamino)pyrrolidine-1-carboxylate is a useful research compound. Its molecular formula is C11H22N2O2 and its molecular weight is 214.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality tert-butyl (3S)-3-(ethylamino)pyrrolidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-butyl (3S)-3-(ethylamino)pyrrolidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthetische Organische Chemie
Tertiäre Butylester, wie die in Frage stehende Verbindung, finden breite Anwendung in der synthetischen organischen Chemie . Sie werden zur direkten Einführung der tert-Butoxycarbonylgruppe in eine Vielzahl organischer Verbindungen verwendet . Dieser Prozess ist effizienter und vielseitiger, wenn er mit Hilfe von Mikroreaktor-Flusssystemen entwickelt wird .
Hydroxylierung von primären C−H-Bindungen
Die tert-Butylgruppe wird häufig verwendet, um sterische Überfüllung und konformative Starrheit in organischen und organometallischen Molekülen zu implementieren . Ein elektronenarmer Mangan-Katalysator kann verwendet werden, um Wasserstoffperoxid katalytisch zu aktivieren und ein starkes Mangan-Oxo-Spezies zu erzeugen, das tert-Butyl-C−H-Bindungen effektiv oxidiert . Dieser Prozess ermöglicht die ortsspezifische und produktspezifisch chemoselektive Hydroxylierung der tert-Butylgruppe .
Umesterung von β-Ketoestern
Die Verbindung kann bei der Umesterung von β-Ketoestern eingesetzt werden . Dieser Prozess ist besonders nützlich bei der Synthese von Verbindungen mit pharmazeutischer Bedeutung sowie für die Biodieselproduktion . Die Umesterung von β-Ketoestern findet breite Anwendung in Agrochemikalien .
Herstellung von t-Butyl-Nα-geschützten Aminosäureestern
tert-Butyl-Aminosäureester werden in der Peptidchemiesynthese häufig als maskierte Carboxylgruppen-Surrogate verwendet . Die Verbindung kann zur Herstellung von t-Butylestern von Nα-geschützten Aminosäuren verwendet werden .
Selektive Entschützung von tert-Butylester
Die Verbindung kann zur selektiven Entschützung von tert-Butylestern in Gegenwart von säurelabilen Gruppen verwendet werden .
Synthese von Pyrazolderivaten
Die Verbindung kann zur Synthese neuer Pyrazolderivate verwendet werden, die wirksame PDE4-Inhibitoren zur Behandlung entzündungshemmender Erkrankungen sind .
Wirkmechanismus
Tertiary butyl esters, like the one in the compound , find large applications in synthetic organic chemistry . They can be introduced into a variety of organic compounds using certain methods . The tert-butyl esters are extensively employed as masked carboxyl group surrogates in peptide chemical synthesis .
Eigenschaften
IUPAC Name |
tert-butyl (3S)-3-(ethylamino)pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-5-12-9-6-7-13(8-9)10(14)15-11(2,3)4/h9,12H,5-8H2,1-4H3/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADWPVFGFNNKQIP-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1CCN(C1)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN[C@H]1CCN(C1)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70693544 | |
| Record name | tert-Butyl (3S)-3-(ethylamino)pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70693544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
849106-92-9 | |
| Record name | tert-Butyl (3S)-3-(ethylamino)pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70693544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

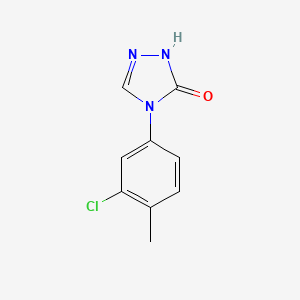
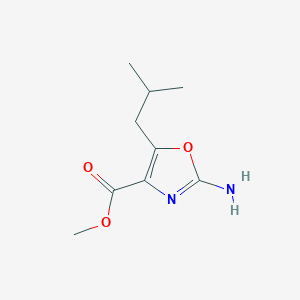
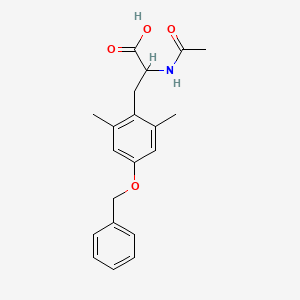
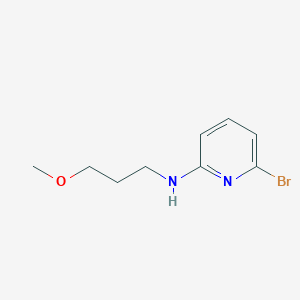
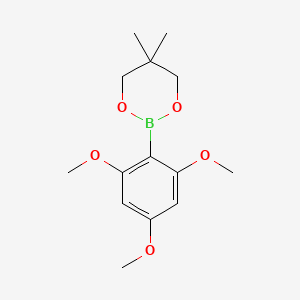
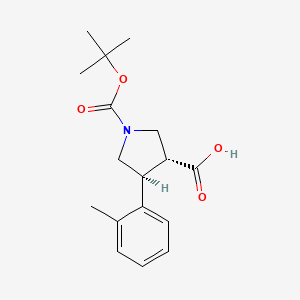
![7-bromo-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde](/img/structure/B1503007.png)
![7-bromo-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde](/img/structure/B1503008.png)
![Methyl 1-[[2-N-(5-Nitrothiazolyl)carboxamido]phenyl]-2,3,4-tri-O-acetyl-beta-D-glucopyranuronate](/img/structure/B1503010.png)
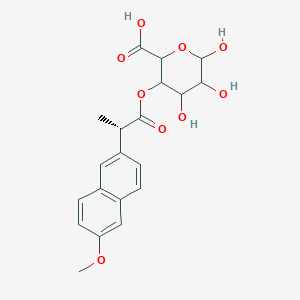
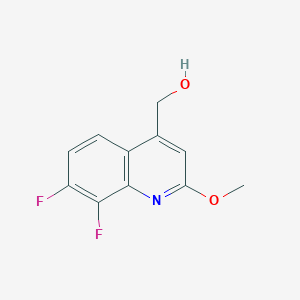
![Methyl [1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B1503016.png)
![[(5-Bromo-2-methoxyphenyl)methyl]diethylamine](/img/structure/B1503018.png)
